![molecular formula C16H25BO4S B13327956 Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B13327956.png)
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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Overview
Description
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a tert-butyl ester and a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the borylation of a thiophene derivative using a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling yields biaryl compounds, while oxidation results in sulfoxides or sulfones .
Scientific Research Applications
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential in drug discovery and as a probe in biological assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in cross-coupling reactions, which are facilitated by palladium catalysts. These reactions involve the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar structure but with a dihydropyridine ring instead of a thiophene ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarboxylate: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate lies in its combination of a thiophene ring with a boronic ester and a tert-butyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Biological Activity
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties as well as its synthesis and characterization.
Synthesis and Characterization
The synthesis of thiophene derivatives typically involves various chemical reactions such as the Vilsmeier-Haack reaction. For this compound, the synthetic pathway includes the formation of the thiophene ring and subsequent esterification to yield the tert-butyl ester. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for confirming the structure of the synthesized compound.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer potential. In vitro studies demonstrated that compounds with similar structural features inhibited the growth of various cancer cell lines. For instance, one study highlighted that certain thiophene derivatives exhibited cytotoxic effects against prostate cancer cells (PC-3), with IC50 values indicating potent activity . The proposed mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene derivatives are also notable. Compounds have been shown to reduce levels of pro-inflammatory cytokines in cell cultures. In particular, studies have indicated that certain thiophenes can significantly decrease nitric oxide (NO) production and interleukin-6 (IL-6) levels in activated microglial cells . This suggests a potential application in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Screening :
- Inflammation Models :
Data Summary Table
Properties
Molecular Formula |
C16H25BO4S |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C16H25BO4S/c1-10-9-11(12(22-10)13(18)19-14(2,3)4)17-20-15(5,6)16(7,8)21-17/h9H,1-8H3 |
InChI Key |
CABFQYYSPARKPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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